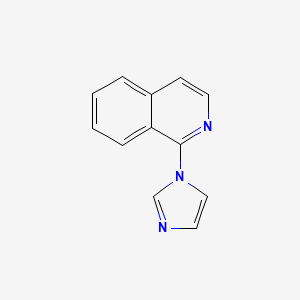
1-(1H-imidazol-1-yl)isoquinoline
Übersicht
Beschreibung
1-(1H-imidazol-1-yl)isoquinoline is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.079647300 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent Research
1-(1H-imidazol-1-yl)isoquinoline derivatives have been explored for their potential as antifungal agents. A study by Silvestri et al. (1995) synthesized various derivatives and evaluated their antifungal activities. The research found that only a few of the 44 test derivatives showed some antifungal activity, with the most active compound being less potent than standard drugs like miconazole, ketoconazole, and bifonazole. This study indicates the compound's potential, albeit limited, in antifungal applications (Silvestri et al., 1995).
Electroluminescence and Photophysical Properties
Nagarajan et al. (2014) conducted a study on highly fluorescent, isoquinoline π-conjugated imidazole derivatives, including this compound. The study focused on their photophysical, electrochemical, and thermal properties. They found applications in organic light-emitting diodes (OLEDs), achieving pure white light emission using these compounds as single-emitting components. This research opens avenues for the compound's use in developing advanced electroluminescent materials and devices (Nagarajan et al., 2014).
Synthesis of New Isoquinoline Derivatives
Prabakaran et al. (2010) explored the microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, leading to the formation of new isoquinoline derivatives, including 3-(4-chlorophenyl)-1-(1H-imidazol-1-yl)isoquinoline. This study demonstrates the compound's role in the synthesis of novel derivatives, which could have various applications in medicinal chemistry and organic synthesis (Prabakaran et al., 2010).
Structural and Optical Properties
Research by Osyanin et al. (2015) involved the synthesis and X-ray diffraction study of a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline. This study provided valuable insights into the structural and optical properties of such compounds, contributing to a better understanding of their potential applications in various fields like materials science and pharmacology (Osyanin et al., 2015).
Anti-Cancer Activity
Thigulla et al. (2016) reported the synthesis and evaluation of anti-cancer activity of fused imidazoquinoline compounds. This included the use of this compound derivatives. The study highlighted the synthesis of these compounds via a modified Pictet-Spengler approach and their subsequent testing for anti-cancer activity. One compound, in particular, showed significant potential, indicating the relevance of these derivatives in cancer research (Thigulla et al., 2016).
Synthesis of Heterocyclic Frameworks
Tomashenko et al. (2017) explored the copper-catalyzed intramolecular direct C arylation of 3-(2/4-(2-Bromophenyl)-1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides to synthesize new heterocyclic frameworks. This included the formation of 7H-imidazo[2,1-a]pyrrolo[3,2-c]isoquinoline and 1H-imidazo[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons, which showed high fluorescence in solutions. Such research underscores the potential of this compound in creating luminescent materials (Tomashenko et al., 2017).
Eigenschaften
IUPAC Name |
1-imidazol-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-10(3-1)5-6-14-12(11)15-8-7-13-9-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGSJXRJUPCKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-({5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4713166.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B4713170.png)
![5-{2-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4713171.png)
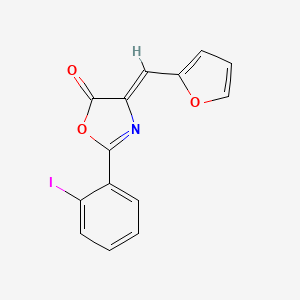
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4713181.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4713186.png)
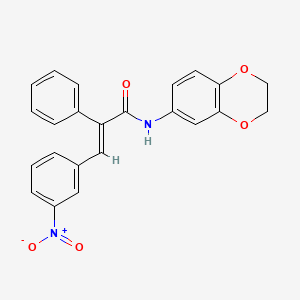
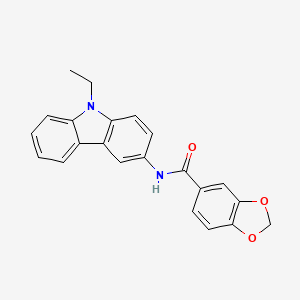
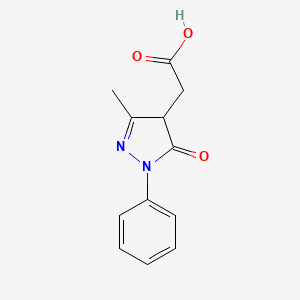
![N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4713214.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4713227.png)
![methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4713251.png)
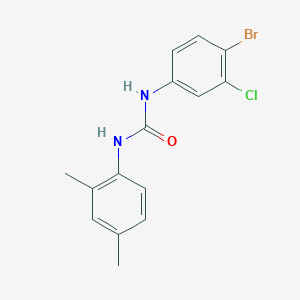
![2-{4-[2-(2,4-difluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4713269.png)
